Fexofenadinone Hydrochloride
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Overview
Description
Fexofenadinone Hydrochloride is a second-generation antihistamine used primarily to treat allergy symptoms such as hay fever and urticaria. It is a selective peripheral H1 receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites, preventing the symptoms associated with allergies . Unlike first-generation antihistamines, this compound does not cross the blood-brain barrier, thus minimizing sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fexofenadinone Hydrochloride typically involves the reduction of a carboxylate derivative, followed by hydrolysis with a base such as alkali metal hydroxides to obtain the carboxylic acid derivative . The process may also involve the use of potassium bicarbonate aqueous solution and methylene dichloride for extraction and washing . The final product is obtained by dissolving this compound in ethanol, followed by drying under reduced pressure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for the quantitative determination of the compound in bulk drug and pharmaceutical dosage forms .
Chemical Reactions Analysis
Types of Reactions: Fexofenadinone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the ZnBr2-catalyzed transposition of α-haloketones to terminal carboxylic acids and microbial oxidation of non-activated C-H bonds are notable reactions .
Common Reagents and Conditions: Common reagents used in these reactions include ZnBr2 for catalysis and microbial agents for oxidation. The conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include carboxylic acid derivatives and other intermediates that are crucial for the synthesis of this compound .
Scientific Research Applications
Fexofenadinone Hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antihistamine action and the development of new antihistamine drugs . In biology, it is used to investigate the role of histamine in allergic reactions and other physiological processes . In medicine, it is used to treat allergic rhinitis, chronic idiopathic urticaria, and other allergic conditions . Industrially, it is used in the formulation of various pharmaceutical products .
Mechanism of Action
Fexofenadinone Hydrochloride works by selectively blocking the H1 receptors in the gastrointestinal tract, large blood vessels, and bronchial smooth muscle . This prevents the activation of these receptors by histamine, thereby preventing the symptoms associated with allergies . The compound does not cross the blood-brain barrier, which minimizes its sedative effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include Cetirizine, Loratadine, and Desloratadine . These compounds are also second-generation antihistamines used to treat allergic conditions.
Uniqueness: Fexofenadinone Hydrochloride is unique in its minimal sedative effects compared to other antihistamines like Cetirizine . It also has a favorable safety profile, making it suitable for use in individuals who require minimal cognitive and psychomotor impairment .
Properties
CAS No. |
153439-43-1 |
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Molecular Formula |
C32H38ClNO4 |
Molecular Weight |
536.1 g/mol |
IUPAC Name |
2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C32H37NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |
InChI Key |
WQPDEFGECAUPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O.Cl |
Origin of Product |
United States |
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